molecular formula C20H33NO3 B5044495 1-[3-(2,4-Dimethylphenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol

1-[3-(2,4-Dimethylphenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol

Cat. No.: B5044495
M. Wt: 335.5 g/mol
InChI Key: LVBDQJGKCMMLPG-UHFFFAOYSA-N
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Description

1-[3-(2,4-Dimethylphenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol is a complex organic compound with a unique structure that combines a phenoxy group, a hydroxypropyl chain, and a tetramethylpiperidin-4-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2,4-Dimethylphenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol typically involves multiple steps. One common approach is to start with 2,4-dimethylphenol, which undergoes a reaction with epichlorohydrin to form 3-(2,4-dimethylphenoxy)-1,2-epoxypropane. This intermediate is then reacted with 2,2,6,6-tetramethylpiperidin-4-ol under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2,4-Dimethylphenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

1-[3-(2,4-Dimethylphenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and neuroprotective activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(2,4-Dimethylphenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors involved in oxidative stress, inflammation, or cell signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(2,4-Dimethylphenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO3/c1-14-7-8-18(15(2)9-14)24-13-17(23)12-21-19(3,4)10-16(22)11-20(21,5)6/h7-9,16-17,22-23H,10-13H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBDQJGKCMMLPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(CN2C(CC(CC2(C)C)O)(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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